molecular formula C14H12Cl2N2O3 B2748813 4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline CAS No. 478259-77-7

4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline

Cat. No. B2748813
CAS RN: 478259-77-7
M. Wt: 327.16
InChI Key: KHKJUBTYSRLSOK-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not well-documented in the literature .

Scientific Research Applications

Photoassisted Fenton Reaction for Pesticide Decomposition

The study by Pignatello and Sun (1995) on the complete oxidation of pesticides like metolachlor and methyl parathion in water demonstrates the utility of photoassisted Fenton reactions. This method effectively decomposes pesticides into harmless end products such as HCl, inorganic nitrogen, and CO2, highlighting the potential for environmental remediation applications (Pignatello & Sun, 1995).

Ruthenium Catalyzed Reduction of Nitroarenes

Watanabe et al. (1984) explored the reduction of various nitroarenes, including those with chloro, methyl, or methoxy substituents, using formic acid and a ruthenium catalyst. This process yields aminoarenes with high conversion and selectivity, suggesting applications in synthetic chemistry and pharmaceuticals (Watanabe et al., 1984).

Synthetic Methodologies and Characterization

Khalid et al. (2020) reported on the synthesis and characterization of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, utilizing various spectroscopic techniques. This study demonstrates the importance of synthetic and analytical chemistry in creating and identifying complex organic compounds, which could be relevant for materials science and medicinal chemistry applications (Khalid et al., 2020).

Anticonvulsant and Neurotoxic Properties of Phthalimide Derivatives

Vamecq et al. (2000) synthesized and evaluated a series of phthalimide derivatives for anticonvulsant and neurotoxic properties. This research underscores the potential of chemically modified compounds in drug discovery, particularly for neurological conditions (Vamecq et al., 2000).

Corrosion Inhibition

Prabhu et al. (2008) studied the inhibition effect of certain Schiff bases on mild steel corrosion in hydrochloric acid solution. This work highlights the application of organic compounds in materials science, specifically in protecting metals against corrosion (Prabhu et al., 2008).

Future Directions

The future directions for research on “4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

properties

IUPAC Name

4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3/c1-21-14-5-2-9(6-11(14)16)8-17-12-4-3-10(15)7-13(12)18(19)20/h2-7,17H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKJUBTYSRLSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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